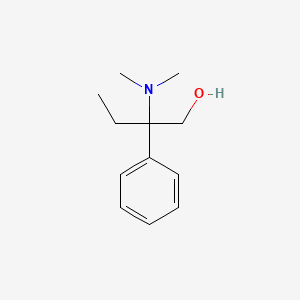

2-(Dimethylamino)-2-phenylbutan-1-ol

Overview

Description

The compound of interest, 2-(Dimethylamino)-2-phenylbutan-1-ol, is a chemical structure that has been studied in various contexts due to its relevance in synthetic chemistry and potential pharmacological applications. The studies provided explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds closely related to 2-(Dimethylamino)-2-phenylbutan-1-ol, which can provide insights into its characteristics and potential uses.

Synthesis Analysis

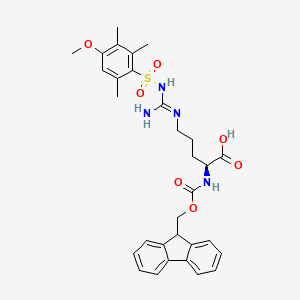

The synthesis of compounds related to 2-(Dimethylamino)-2-phenylbutan-1-ol has been explored in several studies. For instance, the synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutanenitrile, which are key intermediates for the synthesis of trimebutine, has been achieved with total yields of 51% and 59.4%, respectively . Additionally, the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity has been reported, with one compound in the final stage of clinical trials . These studies demonstrate the synthetic feasibility of compounds structurally similar to 2-(Dimethylamino)-2-phenylbutan-1-ol and their potential medicinal applications.

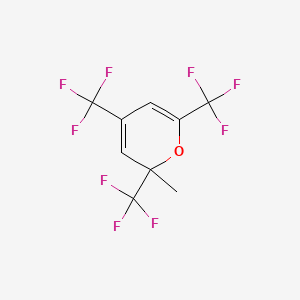

Molecular Structure Analysis

The molecular structure of compounds containing the dimethylamino-phenyl moiety has been determined in several studies. For example, the crystal and molecular structure of a related compound, 1-phenyl-1-dimethylamino-4,4-bis(trimethylsilyl)-2-aza-3λ3-phosphabutadiene-1,3, has been elucidated, providing insights into the geometrical parameters and the lack of significant π-conjugation between the C=N and P=C bonds . Another study on a similar phosphabutadiene system revealed peculiarities in the molecular structure, such as the shortening of the P-P single bond and the realization of the C-N=P-P bond system in a sterically unfavourable cis-form . These findings contribute to the understanding of the molecular structure of compounds related to 2-(Dimethylamino)-2-phenylbutan-1-ol.

Chemical Reactions Analysis

The chemical reactions involving compounds with the dimethylamino-phenyl moiety have been extensively studied. Acid-catalysed dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol leads to the formation of all four possible elimination products, with the configurations assigned by PMR and UV spectroscopy . Similarly, acid-catalysed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol yields ternary mixtures of butenes, with PMR differences allowing for configurational assignments . These studies provide valuable information on the reactivity and elimination mechanisms of compounds structurally related to 2-(Dimethylamino)-2-phenylbutan-1-ol.

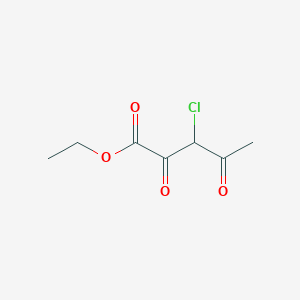

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Dimethylamino)-2-phenylbutan-1-ol can be inferred from the studies on their molecular complexes and reaction products. For instance, a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is linked by hydrogen bonds and π-π* interactions, with intermolecular contacts shorter than 3.2 Å . These interactions are crucial for understanding the physical properties such as solubility and crystallinity of related compounds. The studies also highlight the importance of PMR spectroscopy in determining the magnetic equivalence in the molecular structures, which is essential for understanding the chemical properties of these compounds .

Scientific Research Applications

Application 1: pH and Temperature-Responsive Material

- Summary of the Application: DMAEMA-based polymers have been used to create pH and temperature-responsive materials. These materials can change their physical solubility and chemical interaction based on external stimuli like temperature and pH .

- Methods of Application: The polymer was synthesized by initiating DMAEMA via an atom transfer radical polymerization (ATRP) process. The resulting polymer showed controllable and reversible pH-responsive behavior at pH 1–12 and thermoresponsive behavior at 20–60 °C .

- Results or Outcomes: The polymer could form different shapes of micelles at different pH levels due to the different interactions between the PDMAEMA chains and the aqueous solution. It also showed that it could adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .

Application 2: Controlled Pesticide Release

- Summary of the Application: DMAEMA has been used in the synthesis of a pH and temperature dual-responsive chitosan copolymer for controlled pesticide release .

- Methods of Application: The copolymer was prepared through free radical graft copolymerization with DMAEMA as the vinyl monomer. An emulsion chemical cross-linking method was used to fabricate pyraclostrobin microcapsules in situ entrapping the pesticide .

- Results or Outcomes: The loading content and encapsulation efficiency were 18.79% and 64.51%, respectively. The pyraclostrobin-loaded microcapsules showed pH-and thermo responsive release .

Application 3: Gene Delivery

- Summary of the Application: Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a water-soluble polymer derived from DMAEMA, is often used for gene delivery due to its positive charge .

- Methods of Application: PDMAEMA and its copolymers form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA .

- Results or Outcomes: This property allows PDMAEMA to be used in gene delivery applications .

Application 4: Ocular Drug Delivery System

- Summary of the Application: PDMAEMA has been used to synthesize a crosslinked nanogel loaded with pilocarpine hydrochloride, serving as an ocular drug delivery system .

- Methods of Application: The nanogel was synthesized using PDMAEMA, and the drug was loaded into the nanogel .

- Results or Outcomes: The PDMAEMA nanogel demonstrated potential as an ocular drug delivery system .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It could also involve recommending safety precautions for handling and storing the compound.

Future Directions

This could involve suggesting potential applications for the compound, areas for further research, or improvements in synthesis methods.

Please note that this is a general approach and the specific details would depend on the particular compound. If you have a different compound or a more specific question about “2-(Dimethylamino)-2-phenylbutan-1-ol”, feel free to ask!

properties

IUPAC Name |

2-(dimethylamino)-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCWNZJOVSBOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959891 | |

| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-2-phenylbutan-1-ol | |

CAS RN |

39068-94-5 | |

| Record name | 2-(Dimethylamino)-2-phenylbutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39068-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2RS)-2-(Dimethylamino)-2-phenylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039068945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-(dimethylamino)-β-ethylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2RS)-2-(DIMETHYLAMINO)-2-PHENYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM2T99PCL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)